Benzyl (3-amino-2,4-difluorophenyl)carbamate
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Overview
Description
Benzyl (3-amino-2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-amino-2,4-difluoroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbamate group would produce amines .
Scientific Research Applications
Benzyl (3-amino-2,4-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3-amino-2,4-dichlorophenyl)carbamate
- Benzyl (3-amino-2,4-dimethylphenyl)carbamate
- Benzyl (3-amino-2,4-dihydroxyphenyl)carbamate
Uniqueness
Benzyl (3-amino-2,4-difluorophenyl)carbamate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12F2N2O2 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
benzyl N-(3-amino-2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C14H12F2N2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |
InChI Key |
XZSVWPVJCOHZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)N)F |
Origin of Product |
United States |
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